molecular formula C12H18N2O4 B6246380 tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate CAS No. 2649035-62-9

tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate

Cat. No.: B6246380
CAS No.: 2649035-62-9
M. Wt: 254.3
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Description

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate is a complex organic compound with the molecular formula C12H18N2O4 and a molecular weight of 254.3 g/mol This compound is characterized by its spirocyclic structure, which includes an oxadiazaspiro ring system

Properties

CAS No.

2649035-62-9

Molecular Formula

C12H18N2O4

Molecular Weight

254.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired quality of the compound.

Chemical Reactions Analysis

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group into an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols

Scientific Research Applications

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate include:

    Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Used in the synthesis of ketohexokinase inhibitors.

    Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another spirocyclic compound with different applications.

    Tert-butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Known for its use in various chemical syntheses.

The uniqueness of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4

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